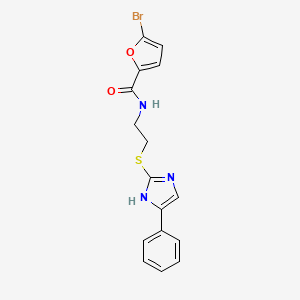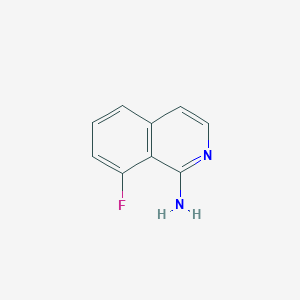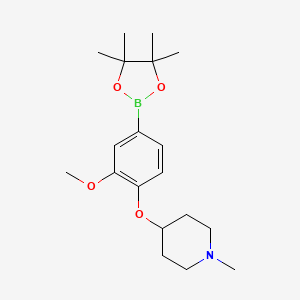
3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester” is a type of organoboron compound that is used as a building block in organic synthesis . It is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of this compound involves the use of boron reagents in the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
The chemical reactions involving “3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester” include the Suzuki–Miyaura coupling and protodeboronation . Protodeboronation is a process where boronic esters are converted to their corresponding hydrocarbons . This process is not well developed, but recent research has reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Applications De Recherche Scientifique
Phosphorescence in Organic Molecules : Arylboronic esters, such as phenylboronic acid pinacol ester, have been discovered to exhibit phosphorescence in the solid state at room temperature, a characteristic generally associated with heavy atoms or carbonyl groups. This finding suggests potential applications in the development of new materials for organic light-emitting diodes (OLEDs) or as bio-imaging agents (Shoji et al., 2017).
Polymer Synthesis : Arylboronic esters, including phenylboronic acid pinacol ester, have been used in the synthesis of hyperbranched polythiophene, a type of conducting polymer. This synthesis method demonstrates the versatility of arylboronic esters in creating new materials with potential applications in electronics and materials science (Segawa et al., 2013).
Catalytic Applications : Phenylboronic acid pinacol esters have been used in Rhodium(III)-catalyzed C-H arylation of arenes, indicating their utility in facilitating complex organic reactions, which could be applied in pharmaceutical synthesis and material science (Wang et al., 2016).
Drug Delivery Systems : Arylboronic esters, such as phenylboronic acid pinacol ester, have been investigated for their potential in creating oxidation-responsive polymers for drug delivery. This research highlights their potential in developing new, responsive materials for targeted drug delivery, particularly in cancer therapy (Zhang et al., 2019).
Responsive Nanoparticle Synthesis : Phenylboronic esters have been used in the synthesis of responsive poly(ε-caprolactone)-b-poly(ethylene oxide) block copolymer micelles, demonstrating their role in creating stimuli-responsive materials. These materials could have applications in drug delivery and diagnostic imaging (Vrbata & Uchman, 2018).
Mécanisme D'action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The organoboron compound (like our compound of interest) plays a crucial role in the transmetalation step, where it transfers the organic group from boron to palladium .
Pharmacokinetics
It’s important to note that the stability of boronic pinacol esters like this compound can be influenced by ph, and they may undergo accelerated hydrolysis at physiological ph .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters like this compound can be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability need to be considered in the context of the specific environmental conditions under which the reaction is carried out .
Safety and Hazards
Boronic acids and their esters, including “3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester”, are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Orientations Futures
The future directions for “3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester” and similar compounds involve further development and optimization of their use in chemical reactions. For instance, the protodeboronation process is not well developed and could be improved . Additionally, the Suzuki–Miyaura coupling is a keystone in the future of organic synthesis .
Propriétés
IUPAC Name |
4-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-1-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)14-7-8-16(17(13-14)22-6)23-15-9-11-21(5)12-10-15/h7-8,13,15H,9-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPGDPVUHPIIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977934.png)
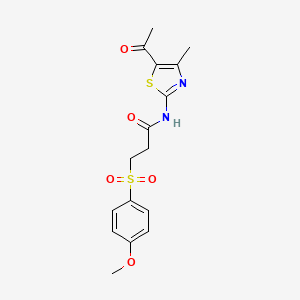
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2977938.png)
![1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride](/img/structure/B2977939.png)
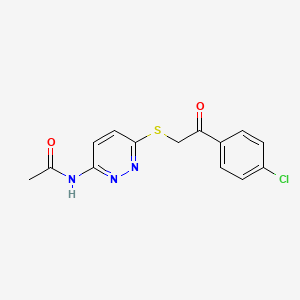
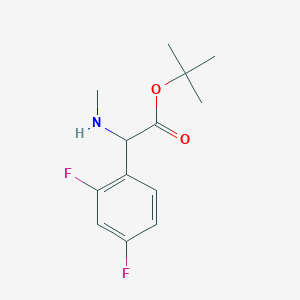
![5-Ethyl-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2977945.png)
![1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977948.png)
![Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate](/img/structure/B2977949.png)
![4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one](/img/structure/B2977950.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B2977953.png)
![5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2977954.png)
